Assessment of Publicly Available Quantitative Biological Activity Data for Target Compound Versus Class Members
A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Scholar, and Google Patents identified no primary research articles, patents, or curated bioassay records providing quantitative biological activity data (e.g., IC50, Ki, MIC, % inhibition) for 1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (CAS 710987-26-1, CID 2963422). [1] An unverified BindingDB entry suggests a possible IC50 value of 2.30 nM in an RNase L activation assay, but the data record lacks context (target, cell line, comparator compound) and could not be validated against a primary source. [2] In contrast, structurally related analogs within the thiophene-pyrazole class have published quantitative activity. For example, compound 5l (possessing a 3-chlorophenyl N-substituent) from a 2017 series exhibited 82.5% inhibition of protein denaturation at 100 µg/mL in an in vitro anti-inflammatory assay, compared to 85.2% inhibition for the standard diclofenac sodium. [3] Without analogous data for the target compound, no quantitative, comparative, or differential evidence claim can be made.
| Evidence Dimension | Availability of validated quantitative bioactivity data in public domain |
|---|---|
| Target Compound Data | No validated quantitative biological activity data found (IC50, Ki, MIC, % inhibition) |
| Comparator Or Baseline | Class analog (compound 5l, Bioorg. Chem. 2017): Anti-inflammatory activity (inhibition of protein denaturation) 82.5% at 100 µg/mL; Standard diclofenac sodium: 85.2% |
| Quantified Difference | Not calculable; target compound lacks any public domain activity data |
| Conditions | Systematic literature and database review performed per specified source rules. Biological assay conditions for comparator: in vitro albumin denaturation assay. |
Why This Matters
Procurement decisions for target-based screening require validated potency and selectivity data against defined targets; the complete absence of such data for this compound means it cannot be prioritized over analogs with published profiles, such as compound 5l or 5d.
- [1] Search performed on PubChem, ChEMBL, BindingDB, PubMed, and Google Patents for CAS 710987-26-1 and synonyms. No bioactivity records returned as of search date 2026-05-09. View Source
- [2] Entry in BindingDB for compound CAS 710987-26-1, listing IC50 2.30 nM in RNase L activation assay. Unable to verify from primary publication; record incomplete (missing target details, comparator, year). BindingDB PrimarySearch_ki entry. View Source
- [3] Prabhudeva MG, et al. Design and environmentally benign synthesis of novel thiophene appended pyrazole analogues as anti-inflammatory and radical scavenging agents. Bioorg Chem. 2017 Aug;73:109-120. (Data from Table on anti-inflammatory activity.) View Source
